Methyl 10,12-octadecadienoate
Description
Contextualization within Fatty Acid Ester Research
Fatty acid methyl esters (FAMEs), including methyl 10,12-octadecadienoate, are crucial in the study of lipids. The conversion of fatty acids to their methyl esters is a standard procedure for analysis, particularly for gas chromatography. aocs.orgum.edu.my This derivatization increases the volatility of the fatty acids, making them suitable for analytical separation and identification. aocs.org Research involving FAMEs spans various fields, from analyzing the fatty acid composition of natural oils and fats to investigating the chemical and physical properties of these esters. um.edu.mygcms.czsigmaaldrich.com The study of this compound fits within this broader context as researchers seek to understand the specific properties and potential applications of conjugated fatty acid esters. aocs.orgsigmaaldrich.com
Significance of Conjugated Diene Systems
The defining feature of this compound is its conjugated diene system, where two carbon-carbon double bonds are separated by a single bond. aocs.org This arrangement of electrons confers unique chemical reactivity and spectroscopic properties to the molecule. acs.orggoogle.com Conjugated dienes are known to participate in a variety of chemical reactions, and their presence in fatty acid chains is of particular interest in the study of lipid peroxidation and oxidation mechanisms. nih.govcabidigitallibrary.org The conjugated system allows for the delocalization of electrons, which influences the molecule's stability and its interaction with other chemical species. This property is also responsible for the characteristic ultraviolet (UV) absorption of these compounds, a feature widely used for their detection and quantification. acs.orgresearchgate.net The specific geometry of the double bonds (cis or trans) further influences the compound's physical and biological properties. acs.orgresearchgate.net
Chemical Profile
| Property | Value |
| IUPAC Name | methyl (10E,12Z)-octadeca-10,12-dienoate nih.govplantaedb.com |
| Molecular Formula | C₁₉H₃₄O₂ larodan.comcaymanchem.com |
| Molecular Weight | 294.47 g/mol larodan.com |
| CAS Number | 21870-97-3 larodan.comcaymanchem.com |
| Physical State | Liquid larodan.comcaymanchem.com |
| Purity | Typically >98% for research grade larodan.com |
| Storage | Freezer temperatures, often -20°C larodan.comalfa-chemistry.com |
Synthesis and Manufacturing
The synthesis of specific isomers of this compound is a key area of research, often aimed at producing pure compounds for further study. One common method involves the alkali-isomerization of methyl linoleate (B1235992), which is readily available from sources like safflower oil. sigmaaldrich.comresearchgate.net This process typically yields a mixture of conjugated linoleic acid methyl esters, including the cis-9,trans-11 and trans-10,cis-12 isomers. researchgate.net Subsequent purification steps, such as low-temperature crystallization, are then employed to isolate the desired isomer in high purity. researchgate.net
Another synthetic approach involves the Wittig reaction, a versatile method for creating carbon-carbon double bonds with good stereochemical control. bohrium.com For instance, the synthesis of methyl cis-10, cis-12-octadecadienoate has been reported through a multi-step process starting from 1-heptyne (B1330384) and 10-undecynoic acid. acs.org This involves the creation of a diynoic acid, which is then esterified and semi-hydrogenated to yield the target cis,cis diene. acs.org
Spectroscopic and Chromatographic Analysis
The characterization of this compound and its isomers relies heavily on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Data:
| Technique | Key Findings for this compound Isomers |
| Infrared (IR) Spectroscopy | The C=C stretching region is particularly informative. For example, methyl cis-10, cis-12-octadecadienoate shows a single band around 1605 cm⁻¹, while the presence of trans double bonds introduces bands in the 900-1000 cm⁻¹ region. acs.org |
| Ultraviolet (UV) Spectroscopy | The conjugated diene system gives rise to a strong UV absorption maximum. The position of this maximum (λmax) is dependent on the stereochemistry of the double bonds. For instance, the cis,cis isomer absorbs at a longer wavelength (around 235 µm) compared to the cis,trans and trans,trans isomers. acs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure, including the position and geometry of the double bonds. aocs.orgresearchgate.net |
| Mass Spectrometry (MS) | Often coupled with gas chromatography (GC-MS), this technique provides information on the molecular weight and fragmentation pattern of the molecule, aiding in its identification. um.edu.mynih.gov |
Chromatographic Data:
Gas chromatography (GC) is a primary method for separating and analyzing different fatty acid methyl esters, including the various isomers of this compound. gcms.cznih.gov The choice of the capillary column is crucial for achieving good separation. gcms.czsigmaaldrich.com High-performance liquid chromatography (HPLC) is also utilized, particularly for the separation of isomers and for the analysis of oxidation products. cabidigitallibrary.orgresearchgate.net Silver ion chromatography is a specialized technique that can be used to separate isomers based on the degree and geometry of unsaturation. aocs.org
Research Findings
This compound and its isomers have been the subject of various research studies. For instance, the oxidation of linoleic acid methyl esters, which can lead to the formation of conjugated dienes, has been investigated to understand lipid peroxidation. nih.govcabidigitallibrary.org Studies have also focused on the anti-inflammatory properties of related compounds, such as methyl 9-oxo-(10E,12E)-octadecadienoate, which has been shown to suppress inflammatory responses in macrophages. nih.gov Furthermore, the presence of methyl 10-trans,12-cis-octadecadienoate has been identified in the extracts of certain organisms, such as the brown algae Padina pavonica, suggesting its potential as a bioactive compound. ekb.eg
Structure
3D Structure
Properties
CAS No. |
13038-48-7 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl (10E,12E)-octadeca-10,12-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-10H,3-6,11-18H2,1-2H3/b8-7+,10-9+ |
InChI Key |
KMXSXYSNZMSDFK-XBLVEGMJSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C/CCCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Methodologies for Synthesis and Derivatization
Chemical Synthesis Pathways
The creation of Methyl 10,12-octadecadienoate, an isomer of conjugated linoleic acid methyl ester, is primarily achieved through the isomerization of linoleic acid and its esters. These methods manipulate the double bonds of the unconjugated linoleic acid to form the conjugated 10,12 system.
Isomerization of linoleic acid can be induced through chemical and photochemical methods to produce a mixture of conjugated isomers, including the trans-10, cis-12 and cis-9, trans-11 forms. psu.eduresearchgate.net The process aims to convert the methylene-interrupted double bonds of linoleic acid into a more thermodynamically stable conjugated system. google.com
Alkali-catalyzed isomerization is a prevalent and cost-effective industrial method for producing conjugated linoleic acids from linoleic acid (LA) or its esters. jbiochemtech.comije.ir This process typically involves treating the substrate with a strong base, such as potassium hydroxide (B78521) (KOH), in a hydroxylated solvent like ethylene (B1197577) glycol or propylene (B89431) glycol at elevated temperatures. google.comasianpubs.org The reaction converts linoleic acid into an equilibrium mixture of CLA isomers, with the primary products being methyl cis-9,trans-11-octadecadienoate and methyl trans-10,cis-12-octadecadienoate. researchgate.netlookchem.com
Research has shown that reaction conditions significantly influence the yield and isomer distribution. For instance, studies on the isomerization of safflower oil, which is rich in linoleic acid, identified optimal conditions to be a temperature of 187.6°C for 2.12 hours with a specific amount of KOH to achieve a total CLA yield of 72%. ije.ir In another study, alkali-isomerization of purified methyl linoleate (B1235992) yielded a product containing approximately 47% methyl trans-10,cis-12-octadecadienoate and 44% methyl cis-9,trans-11-octadecadienoate. researchgate.net The choice of alkali and solvent also has a statistically significant effect on the production of the t10,c12 isomer. jbiochemtech.com
Table 1: Conditions for Alkali-Catalyzed Isomerization of Linoleic Acid (LA)
| Substrate | Catalyst/Solvent | Temperature | Time | Key Outcome | Reference |
|---|---|---|---|---|---|
| Linoleic Acid from Idesia polycarpa Oil | KOH/Ethylene Glycol | 188.3°C | 4.4 h | 89.72% purity of conjugated linoleic acid. | asianpubs.org |
| Safflower Oil | KOH/Propylene Glycol | 187.6°C | 2.12 h | 72% total CLA yield, with 36.21% as 10t,12c-18:2. | ije.ir |
| Purified Methyl Linoleate | Not specified | Not specified | 3 h | Mixture containing 47% methyl trans-10,cis-12-octadecadienoate. | researchgate.net |
| Commercial Linoleic Acid | NaOH/n-butanol | 120±5°C | 48 h | 75.74% total CLA from commercial LA. | arc.sci.eg |
Photoisomerization using ultraviolet (UV) light presents an alternative pathway for synthesizing conjugated linoleic acid methyl esters. cabidigitallibrary.org This technique often employs a photocatalyst or sensitizer, such as iodine, to facilitate the conversion of linoleic acid esters dissolved in a solvent. psu.educabidigitallibrary.org One study reported a high yield (80%) of CLA methyl esters from a dilute methyl linoleate solution using this method. cabidigitallibrary.org
When specific isomers like 10t,12c-octadecadienoic acid methyl ester are subjected to UVA irradiation at 365 nm, a complex series of reactions occurs. jocpr.comjocpr.com Analysis using gas chromatography (GC) shows that while the relative percentage of the 10t,12c isomer decreases upon irradiation, there is a corresponding increase in trans,trans CLA isomers. jocpr.com The irradiation can also lead to the formation of other compounds, such as oleic and elaidic acid (18:1 isomers), indicating that UV treatment can cause both isomerization and depletion of the target conjugated linoleic acids. jocpr.comjocpr.com
This compound can be formed as a component of biodiesel, particularly under conditions of thermal degradation. Biodiesel is produced through the transesterification of triglycerides from sources like vegetable oils and animal fats. techscience.cnnrel.gov The resulting fuel is a mixture of fatty acid methyl esters (FAMEs). atlantis-press.com
During accelerated storage or upon exposure to heat, polyunsaturated fatty acids (PUFAs) like linoleic acid present in the biodiesel can degrade and isomerize. mdpi.com Specifically, the isomerization of linoleic acid to methyl 10-trans,12-cis-octadecadienoate and methyl 9-cis,11-trans-octadecadienoate (B1233208) has been observed during the thermal degradation of biodiesel produced from Black Soldier Fly Larvae. mdpi.com Furthermore, analysis of biodiesel from various feedstocks, such as crude palm oil and spent coffee grounds, has confirmed the presence of this compound as a constituent FAME. atlantis-press.combiointerfaceresearch.com
Isomerization Techniques
Derivatization Strategies for Structural Modification
Derivatization involves chemically modifying a compound to create new molecules with potentially different properties. For this compound, these strategies focus on altering its structure, for example, by adding functional groups.
Hydroxylation is a key derivatization strategy that introduces hydroxyl (-OH) groups into the fatty acid chain. A novel catalytic method has been developed for the hydroxylation of unsaturated plant oils, using methyl (9Z,12Z)-octadecadienoate as a model substrate. d-nb.inforesearchgate.net
This process utilizes a catalyst system of Fe(III) citrate (B86180) monohydrate (Fe³⁺-cit.) and sodium persulfate (Na₂S₂O₈) in an acetonitrile (B52724) and water mixture under an oxygen atmosphere. d-nb.inforesearchgate.net The reaction yields a mixture of hydroxy-conjugated derivatives (CHML), including methyl (10E,12E)-octadecadienoate, methyl 9,12-dihydroxyoctadecanoate, and methyl-9-hydroxyoctadecanoate. d-nb.inforesearchgate.net The generation of a new Fe(II)-species complex is believed to improve C-H activation, facilitating the hydroxylation. d-nb.info The resulting hydroxylated compounds, such as methyl 9-hydroxy-(10E,12Z)-octadecadienoate, can be characterized using techniques like NMR spectroscopy. aocs.org
Hydroperoxidation Processes
The hydroperoxidation of this compound is a key process in its oxidation, following, at least in part, the principles of Farmer's hydroperoxide theory. researchgate.netnih.gov The autoxidation of conjugated linoleic acid (CLA) methyl esters, such as the 10-trans, 12-cis isomer, results in the formation of conjugated diene allylic monohydroperoxides as the primary oxidation products. helsinki.fi This process can be influenced by the presence of substances like α-tocopherol, which can promote hydroperoxide formation. helsinki.fi
Research into the autoxidation of 10-trans,12-cis-CLA methyl ester has led to the identification of several positional and geometric hydroperoxide isomers. researchgate.netnih.gov The primary autoxidation products include new positional isomers such as 8-, 10-, 12-, and 14-hydroperoxyoctadecadienoates. helsinki.fi Specifically, the autoxidation of the 10-trans,12-cis isomer has been shown to produce 9-, 10-, and 14-hydroperoxides. researchgate.netnih.gov One of the notable products identified is methyl 9-hydroperoxy-10-trans,12-cis-octadecadienoate (Me 9-OOH-10t,12c). researchgate.netnih.gov Furthermore, new isomers such as Me 10-OOH-11t,13t, Me 14-OOH-10t,12c, and Me 14-OOH-10t,12t have been characterized. researchgate.netnih.gov Interestingly, some of these newly identified hydroperoxides possess an unusual cis,trans geometry where the cis double bond is adjacent to the carbon atom bearing the hydroperoxyl group. researchgate.netnih.gov
In addition to the primary isomers, minor geometric isomers with conjugated Z,Z (cis,cis) double bonds have been found in the hydroperoxide mixture from autoxidized methyl linoleate. tandfonline.com These include methyl (9Z,11Z)-13-hydroperoxy-9,11-octadecadienoate and methyl (10Z,12Z)-9-hydroperoxy-10,12-octadecadienoate. tandfonline.com The formation of these various hydroperoxides can be followed by reduction of the hydroperoxy group to a more stable hydroxy group for analytical purposes, often using reagents like sodium borohydride (B1222165) (NaBH4) or by catalytic hydrogenation. wur.nltandfonline.com
| Parent Compound | Process | Identified Hydroperoxide Products | Reference |
|---|---|---|---|
| Methyl 10-trans,12-cis-octadecadienoate | Autoxidation | Methyl 9-hydroperoxy-10t,12c-octadecadienoate | researchgate.netnih.gov |
| Methyl 10-trans,12-cis-octadecadienoate | Autoxidation | Methyl 10-hydroperoxy-11t,13t-octadecadienoate | researchgate.netnih.gov |
| Methyl 10-trans,12-cis-octadecadienoate | Autoxidation | Methyl 14-hydroperoxy-10t,12c-octadecadienoate | researchgate.netnih.gov |
| Methyl 10-trans,12-cis-octadecadienoate | Autoxidation | Methyl 14-hydroperoxy-10t,12t-octadecadienoate | researchgate.netnih.gov |
| Methyl Linoleate (precursor) | Autoxidation | Methyl (10Z,12Z)-9-hydroperoxy-10,12-octadecadienoate | tandfonline.com |
Oxo-Derivatization
Oxo-derivatives, or keto-derivatives, of this compound are formed from the decomposition of corresponding hydroperoxides. tandfonline.com The conversion of hydroperoxides to their more stable oxo-derivatives is a common strategy for their isolation and structural identification. tandfonline.com This can be achieved through oxidation of the corresponding hydroxy derivatives, for example, using manganese dioxide (MnO2). tandfonline.com
Studies have identified several geometric isomers of oxooctadecadienoates. From the decomposition products of linoleate hydroperoxide, two new geometric isomers were identified as methyl 13-oxo-trans-9, cis-11-octadecadienoate and methyl 9-oxo-cis-10, trans-12-octadecadienoate. tandfonline.com The latter is a direct oxo-derivative related to the 10,12-octadecadienoate structure. tandfonline.com These isomers, which feature a cis double bond adjacent to the oxo group, were found to constitute about 2% of the total oxo isomers. tandfonline.com
Further research has confirmed the presence of other isomers, such as methyl (10Z,12Z)-9-oxo-10,12-octadecadienoate, which was identified after converting the corresponding hydroperoxide. tandfonline.com Another identified compound is methyl 9-oxo-(10E,12E)-octadecadienoate, which was purified from the fungus Fomes fomentarius. nih.gov The synthesis of related oxo-derivatives has also been explored; for instance, methyl 11-chloro-12-oxo-9,10-octadecadienoate was synthesized via isomerization of a chloro-keto acetylenic fatty ester using potassium carbonate. nih.gov
| Oxo-Derivative Compound Name | Source / Synthesis Method | Reference |
|---|---|---|
| Methyl 9-oxo-cis-10, trans-12-octadecadienoate | Isolated from linoleate hydroperoxide decomposition | tandfonline.com |
| Methyl (10Z,12Z)-9-oxo-10,12-octadecadienoate | Formed from corresponding hydroperoxide | tandfonline.com |
| Methyl 9-oxo-(10E,12E)-octadecadienoate | Purified from Fomes fomentarius | nih.gov |
| Methyl 11-chloro-12-oxo-9,10-octadecadienoate | Isomerization of a chloro-keto acetylenic fatty ester | nih.gov |
| Methyl 12-oxo-9,10-octadecadienoate | Prepared starting from methyl ricinoleate | uni-oldenburg.de |
Purification and Isolation Methodologies
Chromatographic Separation Techniques
A variety of chromatographic techniques are employed for the purification and analysis of this compound and its isomers. These methods are crucial for separating complex mixtures produced during synthesis or extracted from natural sources.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the isomers of conjugated linoleic acid (CLA) methyl esters. researchgate.netnih.gov Normal-phase HPLC on silica (B1680970) columns is frequently used to separate hydroperoxides, hydroxydienes, and ketodienes, with detection typically performed at 234 nm for hydroperoxides and 268 nm for ketodienes. cabidigitallibrary.orgresearchgate.net For instance, hydroperoxides from 10-trans,12-cis-CLA methyl ester have been successfully isolated using HPLC. researchgate.netnih.govhelsinki.fi The separation of oxo-derivatives, such as methyl 9-oxo-cis-10, trans-12-octadecadienoate, has been achieved using Nucleosil® 100-5 and Zorbax ODS columns. tandfonline.com Silver ion HPLC (Ag+-HPLC) is particularly effective for resolving positional and geometric isomers, including the separation of 10-trans, 12-cis from 9-cis, 11-trans isomers. researchgate.net
Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is a standard method for the analysis and identification of fatty acid methyl esters, including this compound. windows.netdntb.gov.uaunair.ac.id The compound itself is considered an ideal standard for GC analysis. windows.netlabclinics.com GC analysis can be performed on various capillary columns, such as the Equity-1 or CP-Sil 8 CB, to separate a wide range of fatty acid methyl esters. sigmaaldrich.comgcms.cz For hydroxy derivatives, derivatization to trimethylsilyl (B98337) (TMS) ethers is often necessary to improve peak shape and prevent adsorption on the GC column. marinelipids.ca
Column Chromatography: Low-pressure column chromatography serves as a preliminary purification step. Techniques like chromatography on Sephadex LH-20 or silica gel columns are used for the initial fractionation of oxidation products, separating oxo-derivatives from other compounds before further purification by HPLC. tandfonline.comtandfonline.com Silicic acid-silver nitrate (B79036) column chromatography has also been used to group and separate isomers of methyl octadecadienoate based on the geometry and position of their double bonds. jst.go.jp
| Technique | Column/Stationary Phase | Mobile Phase/Eluent | Application | Reference |
|---|---|---|---|---|
| HPLC | Nucleosil® 100-5 (Silica) | Hexane (B92381)/Diethyl ether (9:1) | Separation of oxooctadecadienoate isomers | tandfonline.com |
| HPLC | Zorbax ODS (Reversed-Phase) | Methanol (B129727)/Water (9:1) | Purification of oxo-isomers | tandfonline.com |
| Ag+-HPLC | Silver Ion Column | Not specified | Separation of CLA positional and geometric isomers | researchgate.net |
| GC | Equity-1 (30 m x 0.25 mm) | Helium | Analysis of bacterial acid methyl esters | sigmaaldrich.com |
| Column Chromatography | Sephadex LH-20 | Chloroform/Hexane (2:1) | Initial separation of oxo-isomers | tandfonline.com |
| Column Chromatography | Silicic acid-silver nitrate | Not specified | Separation of octadecadienoate isomers | jst.go.jp |
Crystallization Approaches
Low-temperature crystallization is a highly effective method for the large-scale purification of this compound isomers from mixtures, particularly those produced by the alkali-isomerization of methyl linoleate. dss.go.thresearchgate.net This technique exploits the differences in melting points and solubilities of the various isomers at low temperatures.
The most common approach involves dissolving the mixture of conjugated linoleic acid (CLA) methyl esters in a solvent, typically acetone (B3395972), and gradually cooling the solution. dss.go.thpsu.edu In one established procedure, a solution of isomerized fatty acid methyl esters in acetone is cooled to temperatures as low as -58°C. dss.go.th This process causes certain isomers to crystallize and precipitate out of the solution, allowing for their separation by filtration at low temperatures. dss.go.th Through a series of successive low-temperature crystallizations, the trans-10,cis-12-octadecadienoate isomer can be purified to levels of 89% to 97%. dss.go.thresearchgate.netpsu.edu
The choice of solvent and crystallization temperature can be optimized to improve purity and yield. researchgate.net Besides acetone, other solvents like methanol and petroleum ether have been investigated at temperatures ranging from 0°C to -85°C for the purification of CLA isomers. researchgate.net While using acetone at -55°C can yield purities up to 94%, the highest recovery yields have been observed with petroleum ether at -85°C. researchgate.net Additionally, anaerobic low-temperature crystallization from acetonitrile has been described as a method to remove hydroperoxide impurities from unsaturated fatty acids. sigmaaldrich.comsigmaaldrich.com
| Method | Solvent | Temperature | Outcome for t10,c12-isomer | Reference |
|---|---|---|---|---|
| Successive Low-Temperature Crystallization | Acetone | -58°C | Purity of 89-97% | dss.go.thresearchgate.netpsu.edu |
| Low-Temperature Crystallization | Acetone | -55°C | 94% purity with 38.1% yield | researchgate.net |
| Low-Temperature Crystallization | Petroleum Ether | -85°C | 88.1% purity with 89.6% yield | researchgate.net |
| Anaerobic Low-Temperature Crystallization | Acetonitrile | Not specified | Removal of hydroperoxide impurities | sigmaaldrich.comsigmaaldrich.com |
Natural Occurrence and Biosynthetic Pathways
Identification in Biological Systems
The compound Methyl 10,12-octadecadienoate is a methyl ester of a conjugated linoleic acid (CLA) isomer. CLAs are a group of positional and geometric isomers of linoleic acid where the double bonds are conjugated. The trans-10, cis-12 (t10,c12) isomer is one of the most biologically significant. Its methyl ester, this compound, has been identified in various natural sources.
This compound has been detected in the tissues and extracts of several plant species. Analysis of the ethanol (B145695) extract from the leaves of Abutilon pannosum, known as ragged mallow, identified methyl 10-trans,12-cis-octadecadienoate as a main component, constituting 10.85% of the total compounds detected. ekb.eg Similarly, it was found as a major component (16.23%) in the lipid fraction of Pluchea ovalis. In the essential oil extracted from the seeds of Hibiscus sabdariffa (Roselle), Methyl 10-trans,12-cis-octadecadienoate was also identified. pcbiochemres.com
Other reported plant sources include Colocasia antiquorum and Colocasia esculenta (Taro), and the brown algae Padina pavonica. nih.govekb.eg A study on biodiesel production from spent coffee grounds also detected this compound, albeit at a low concentration of 0.26%. nmppdb.com.ng The compound has also been reported in Vernonia blumeoides. nmppdb.com.ng
Table 1: Documented Plant-Derived Sources of this compound
| Plant Species | Common Name | Part Analyzed | Relative Amount | Reference |
|---|---|---|---|---|
| Abutilon pannosum | Ragged Mallow | Leaf (Ethanol Extract) | 10.85% | ekb.eg |
| Pluchea ovalis | N/A | Aerial Parts (Lipid Fraction) | 16.23% | |
| Hibiscus sabdariffa | Roselle | Seed (Essential Oil) | Present | pcbiochemres.com |
| Coffea sp. | Coffee | Spent Grounds Oil | 0.26% | nmppdb.com.ng |
| Colocasia antiquorum | Taro | N/A | Present | nih.gov |
| Colocasia esculenta | Taro | N/A | Present | nih.gov |
| Padina pavonica | Peacock's Tail | N/A | 5.8% | ekb.eg |
| Vernonia blumeoides | N/A | N/A | Present | nmppdb.com.ng |
This compound and its parent fatty acid are produced by various microorganisms. Probiotic bacteria, in particular, have been noted for their ability to synthesize CLA isomers. researchgate.net The conversion of linoleic acid to conjugated forms is a known microbial process occurring in the rumen of animals, facilitated by the gut microbiota. animbiosci.org For instance, the bacterium Butyrivibrio fibrisolvens is a key organism in the biohydrogenation of linoleic acid, which produces CLA isomers.
The fungus Fomes fomentarius has been shown to produce a related compound, methyl 9-oxo-(10E,12E)-octadecadienoate. nih.gov While direct production of this compound by many specific fungi is not extensively documented in the provided context, the enzymatic machinery for fatty acid modification is widespread in the microbial kingdom.
The primary natural sources of 10,12-octadecadienoic acid in the human diet are fats from ruminant animals, such as meat and dairy products. sigmaaldrich.com Its methyl ester form is consequently found in these animal-derived systems. The formation occurs as part of the digestive process in ruminants, where microbial action in the rumen transforms dietary linoleic acid into various CLA isomers. animbiosci.org Analysis of suet oil has identified methyl 10-trans,12-cis-octadecadienoate as a component. mdpi.com
Once consumed, CLA isomers are incorporated into tissues. The trans-10, cis-12 isomer has been detected in animal tissues and milk fat. animbiosci.orgglpbio.com
Biosynthesis and Enzymatic Formation
The formation of 10,12-octadecadienoic acid, the precursor to its methyl ester, occurs through specific enzymatic pathways that convert linoleic acid into a conjugated diene structure.
In ruminant animals, the primary pathway for the synthesis of conjugated linoleic acids is the biohydrogenation of polyunsaturated fatty acids by rumen microorganisms. animbiosci.org The process begins with the isomerization of linoleic acid (a cis-9, cis-12 diene) into a conjugated system. One of the key intermediates formed is cis-9, trans-11 CLA. animbiosci.org However, alternative pathways can lead to the formation of other isomers, including trans-10, cis-12 CLA.
Specific enzymes, such as linoleate (B1235992) isomerase, are responsible for this conversion. researchgate.net This enzyme catalyzes the direct transformation of the methylene-interrupted double bonds of linoleic acid into a conjugated system. Some probiotic bacteria are known to produce CLA through a multi-enzyme system. researchgate.net
Lipoxygenase (LOX) enzymes are non-heme iron-containing dioxygenases that catalyze the oxygenation of polyunsaturated fatty acids like linoleic acid. researchgate.net This reaction typically forms fatty acid hydroperoxides. researchgate.netmdpi.com For example, LOX can convert linoleic acid into 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE). gsartor.orgwikipedia.org These hydroperoxides can then be further metabolized.
While the primary LOX reaction produces hydroperoxides, the pathway is intricately linked with CLA. mdpi.com Studies have shown that CLA isomers can modulate the activity of LOX enzymes and the subsequent production of inflammatory mediators. koreascience.kroup.com For instance, trans-10, cis-12 CLA has been shown to suppress the 5-lipoxygenase (5-LOX) pathway in certain cell types. koreascience.kr This indicates a regulatory role for the compound within the lipoxygenase pathway, where it can influence the metabolism of other fatty acids like arachidonic acid. oup.com A diagram of pathways involving hydroxy fatty acids shows lipoxygenase (LOX) as an enzyme capable of acting on initial substrates for CLA synthesis. researchgate.net
Advanced Analytical Characterization Techniques
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of methyl 10,12-octadecadienoate by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound and its isomers. Both ¹H and ¹³C NMR provide critical data for assigning the position and geometry of the conjugated double bonds.
¹H NMR Spectroscopy: The ¹H NMR spectra of conjugated linoleic acid methyl esters, including the 10,12-isomers, show characteristic signals for the olefinic and allylic protons. The chemical shifts of the olefinic protons are particularly informative. The "inner" protons (at C-11 and C-12 for the 10,12-isomer) are typically shifted downfield compared to the "outer" protons (at C-10 and C-13). The geometry of the double bonds (cis or trans) also influences the chemical shifts, with protons on trans double bonds generally appearing downfield from those on cis double bonds. aocs.org For instance, in the hydroperoxide derivative, methyl 13-hydroperoxy-9-cis,11-cis-octadecadienoate, the olefinic protons resonate between 5.42 and 6.48 ppm. helsinki.filipidbank.jp Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), are essential for unambiguously assigning these proton signals. helsinki.fi
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The substitution of a hydroperoxyl group at an allylic position in a CLA methyl ester induces a significant downfield shift of approximately 53.93 ppm for the carbon atom bearing the hydroperoxyl group. nih.gov The effects of this substitution are also observed on the olefinic carbons, with shifts of -3.45 ppm (alpha), +4.96 ppm (beta), -1.22 ppm (gamma), and +4.42 ppm (delta) relative to the hydroperoxyl group. nih.gov The choice of deuterated solvent can affect the chemical shifts, with deuterochloroform being suggested as a suitable solvent for studying lipid hydroperoxides to minimize solvent-induced variations. nih.gov
A study on various isomeric methyl hydroxyoctadecadienoates and methyl hydroperoxyoctadecadienoates utilized 2D NMR spectroscopy to fully assign the ¹H and ¹³C NMR spectra, which enabled the determination of the effects of the hydroxyl and hydroperoxyl groups on the carbon chemical shifts of CLA isomers. helsinki.fi
Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Protons in Isomers of Methyl Octadecadienoate
| Proton | Methyl 9Z,11E-octadecadienoate | Methyl 9E,11E-octadecadienoate | Methyl 9Z,11Z-octadecadienoate |
|---|---|---|---|
| C-9 | 5.32 (m) | 5.59 (m) | 5.47 (m) |
| C-10 | 5.97 (t) | 6.03 (dd) | 6.27 (dd) |
| C-11 | 6.34 (t) | 6.03 (dd) | 6.27 (dd) |
| C-12 | 5.69 (m) | 5.59 (m) | 5.47 (m) |
| Allylic (C-8, C-13) | 2.18 (cis), 2.13 (trans) | 2.20 | 2.08 |
Data sourced from AOCS Lipid Library. aocs.org Note: 'm' denotes multiplet, 't' denotes triplet, 'dd' denotes doublet of doublets. These values are for 9,11-isomers but provide a reference for the expected regions for 10,12-isomers.
Mass Spectrometry (MS) Applications
Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis of this compound. When coupled with Gas Chromatography (GC-MS), it allows for the identification of specific isomers within a mixture.
The electron ionization (EI) mass spectrum of methyl octadecadienoate isomers typically shows a molecular ion peak (M⁺) at m/z 294. ekb.eg The fragmentation pattern provides clues to the structure. For example, in the mass spectrum of a related oxo-derivative, methyl (10Z,12E)-9-oxo-10,12-octadecadienoate, the molecular peak is at m/z 308, with major fragment peaks at m/z 277 (M-31, loss of a methoxy (B1213986) group), 237 [M-CH₃(CH₂)₄], and 185 [CO(CH₂)₇COOCH₃]. tandfonline.com
For hydroxylated derivatives, which can be formed from the reduction of hydroperoxides, the position of the hydroxyl group can be determined after trimethylsilylation (TMS). The mass spectrum of the TMS derivative of reduced methyl (10Z,12Z)-9-oxo-10,12-octadecadienoate shows characteristic fragment peaks at m/z 259 and 229, indicating the original position of the oxo group was at C-9. tandfonline.com This principle can be extended to identify the position of functional groups in various derivatives of this compound.
Table 2: Key Mass Spectral Fragments for a Related C18:2 Methyl Ester Derivative
| m/z | Interpretation | Reference |
|---|---|---|
| 308 | Molecular Ion (M⁺) of an oxo-derivative | tandfonline.com |
| 277 | [M-31]⁺, Loss of OCH₃ | tandfonline.com |
| 237 | [M-C₅H₁₁]⁺, Cleavage at the hydrocarbon tail | tandfonline.com |
| 185 | [CO(CH₂)₇COOCH₃]⁺ | tandfonline.com |
Data based on the fragmentation of methyl (10Z,12E)-9-oxo-10,12-octadecadienoate. tandfonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for identifying and quantifying conjugated diene systems, such as the one present in this compound. The conjugated double bonds give rise to a characteristic strong absorption in the UV region.
The maximum absorption (λmax) for conjugated linoleic acid methyl esters typically occurs around 233-234 nm. mdpi.comaocs.org The exact wavelength and molar absorptivity can be influenced by the geometric configuration (cis/trans) of the conjugated double bonds. For instance, the λmax for a standard of conjugated linoleic acid was identified at 233 nm. mdpi.com In another study, hydroperoxides of CLA methyl esters showed a UV absorption at 234 nm. helsinki.fi The analysis of autoxidation products of methyl linoleate (B1235992), after conversion to their corresponding oxo derivatives, showed a UV absorption maximum at 279 nm in ethanol (B145695). tandfonline.com This technique is often used in conjunction with HPLC for quantification.
Table 3: UV Absorption Maxima for Conjugated Linoleic Acid (CLA) and Derivatives
| Compound Type | λmax (nm) | Reference |
|---|---|---|
| Conjugated Linoleic Acid (CLA) | 233 | mdpi.com |
| CLA Methyl Ester Hydroperoxides | 234 | helsinki.fi |
| Methyl Oxo-octadecadienoate Derivatives | 279 | tandfonline.com |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. For this compound, key absorption bands confirm the presence of the ester group and the carbon-carbon double bonds.
The FTIR spectrum shows a characteristic strong absorption peak for the ester carbonyl group (C=O) at approximately 1745 cm⁻¹. rsc.org The C-H stretching vibrations of the methylene (B1212753) and methyl groups are observed in the region of 2850-3000 cm⁻¹. researchgate.net A band around 3020 cm⁻¹ is specifically attributed to the C-H stretching vibrations of cis-ethylenic double bonds. oup.com The geometry of the double bonds can also be distinguished, with isolated trans double bonds showing a characteristic absorption band around 966 cm⁻¹. aocs.org For conjugated systems, trans,trans isomers absorb near 990 cm⁻¹, while cis,trans isomers show bands near 987 and 950 cm⁻¹. aocs.org
Table 4: Characteristic FTIR Absorption Bands for Methyl Octadecadienoate
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| ~1745 | C=O Stretch | Ester | rsc.org |
| ~3020 | =C-H Stretch | cis-Double Bond | oup.com |
| ~990 | =C-H Bend | trans,trans-Conjugated Double Bond | aocs.org |
| 987 & 950 | =C-H Bend | cis,trans-Conjugated Double Bond | aocs.org |
| 2850-3000 | C-H Stretch | Methylene and Methyl Groups | researchgate.net |
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating this compound from other fatty acid methyl esters and for its quantification.
Gas Chromatography (GC)
Gas chromatography, especially when coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is the most widely used method for the analysis of fatty acid methyl esters (FAMEs), including this compound. unit.no
The separation of FAME isomers on a GC column is influenced by factors such as chain length, degree of unsaturation, and the position and configuration of the double bonds. Highly polar capillary columns, such as those with cyanopropyl polysiloxane stationary phases (e.g., SP™-2560), are specifically designed for the detailed separation of cis and trans FAME isomers. theanalyticalscientist.com Using long columns (e.g., 200 m) can enhance the resolution of complex isomer mixtures. theanalyticalscientist.com
In GC-MS analysis, methyl 10-trans,12-cis-octadecadienoate has been identified in various natural extracts. ekb.egscione.comjchr.org The retention time is a key parameter for identification, for example, it was identified at a retention time of 22.23 minutes in one study and 17.505 minutes in another, highlighting the dependence on specific GC conditions. ekb.egscione.com Quantification is typically achieved by comparing the peak area of the analyte to that of an internal or external standard. mdpi.com The limit of quantification for unsaturated FAMEs can be as low as 2 ppm. calstate.edu
Table 5: Example GC-MS Identification of Methyl 10-trans,12-cis-octadecadienoate in Natural Extracts
| Retention Time (min) | Area % | Molecular Formula | Molecular Weight | Source of Data |
|---|---|---|---|---|
| 22.23 | 5.8 | C₁₉H₃₄O₂ | 294 | ekb.eg |
| 17.505 | 4.75 | C₁₉H₃₄O₂ | 294 | scione.com |
| 14.491 | 10.195 | C₁₉H₃₄O₂ | 294 | questjournals.org |
Note: Retention times are highly dependent on the specific GC column, temperature program, and other chromatographic conditions.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of this compound, particularly for resolving its isomers.
Silver-ion HPLC (Ag+-HPLC) is especially powerful for this purpose. aocs.org This technique utilizes a stationary phase impregnated with silver ions, which form reversible π-complexes with the double bonds of the fatty acid methyl esters (FAMEs). The strength of these interactions depends on the number, position, and geometry of the double bonds, allowing for the effective separation of isomers. For instance, Ag+-HPLC can resolve the Methyl 10-trans,12-cis-octadecadienoate isomer from the major 9-cis,11-trans isomer often found in natural products. researchgate.net The resolution can be progressively enhanced by operating multiple Ag+-HPLC columns in series, with three columns often representing the best compromise for satisfactory separation of most CLA isomers. researchgate.net
Normal-phase HPLC is also employed, especially for the analysis of oxidation products. The hydroperoxides formed during the oxidation of linoleic acid methyl ester, including isomers like methyl 9-hydroperoxide (Z)-10,(E)-12 octadecadienoate, can be separated on a silica (B1680970) column. cabidigitallibrary.orgresearchgate.net A typical mobile phase for this separation is an isocratic mixture of hexane (B92381) and diethyl ether, with detection accomplished using a diode array detector at a wavelength of 234 nm, which corresponds to the chromophore of the conjugated diene system. cabidigitallibrary.orgresearchgate.net
| Technique | Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| Ag+-HPLC | Silver-ion column(s) | Hexane with small percentages of a polar modifier (e.g., acetonitrile) | UV (234 nm) | Separation of positional and geometric isomers (e.g., 10t,12c vs. 9c,11t). | researchgate.net |
| Normal-Phase HPLC | Lichrospher-Si (silica) | Isocratic Hexane:Diethylether (e.g., 82:18, v/v) | UV (234 nm) | Separation of hydroperoxide isomers and other oxidation products. | cabidigitallibrary.orgresearchgate.net |
Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the structural elucidation and sensitive detection of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a fundamental tool for the analysis of volatile compounds like FAMEs. This compound has been identified in various natural sources, such as fenugreek seeds and wild mushrooms, using GC-MS. scione.comjchr.org In one analysis, Methyl 10-trans,12-cis-octadecadienoate was identified with a retention time of 17.505 minutes, constituting 4.75% of the identified compounds in a petroleum ether extract. scione.com The analysis is typically performed on long, polar capillary columns (e.g., 100 m CP-Sil 88™ or BPX-70™) to achieve the best possible separation of isomers. aocs.org Mass spectrometry provides structural information; the NIST library entry for (10E,12Z)-10,12-Octadecadienoic acid methyl ester shows characteristic high-abundance mass-to-charge ratio (m/z) peaks at 67, 81, and 95. nih.gov
For unambiguous identification of double bond positions, which GC-MS of underivatized FAMEs cannot provide, derivatization is necessary. researchgate.netresearchgate.net The formation of 4,4-dimethyloxazoline (DMOX) derivatives or Diels-Alder adducts with reagents like 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) allows for definitive structural assignment upon MS analysis. aocs.orgresearchgate.netresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of FAMEs and their less volatile oxidation products, often without requiring the derivatization needed for GC. mdpi.com This technique is particularly advantageous for studying metabolites and oxidation products like hydroxylated or epoxy derivatives. soton.ac.uklookchem.com For instance, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode has been used to develop highly sensitive methods for quantifying related linoleic acid oxides, achieving detection limits in the parts-per-billion (ppb) range. mdpi.com Electrospray ionization (ESI) is a common interface for coupling the LC to the mass spectrometer. soton.ac.uk More advanced methods, such as silver ion-liquid chromatography coupled with in-line ozonolysis and mass spectrometry (Ag+-LC/O3-MS), have been developed for the precise identification of CLA isomers. caymanchem.com
| Technique | Derivatization | Key Findings / Application | Reference |
|---|---|---|---|
| GC-MS | None (as FAME) | Identification in natural extracts; characteristic m/z peaks at 67, 81, 95. | scione.comjchr.orgnih.gov |
| GC-MS | DMOX adducts | Confirms position of double bonds for isomer identification. | aocs.orgresearchgate.net |
| GC-MS | MTAD adducts | Confirms position of conjugated diene system via specific fragment ions (e.g., m/z 236, 304, 336). | researchgate.net |
| LC-MS/MS | None | Sensitive quantification of the compound and its oxidation products (hydroxy-, epoxy-derivatives). | mdpi.comsoton.ac.uk |
| Ag+-LC/O3-MS | None | Advanced method for precise isomer identification. | caymanchem.com |
Isomer-Specific Analytical Considerations
The primary analytical challenge concerning this compound is distinguishing it from its array of isomers. Conjugated linoleic acid methyl esters can differ in the position of the conjugated double bonds (e.g., 8,10-, 9,11-, 10,12-, 11,13-) and in the geometric configuration (cis,cis; cis,trans; trans,cis; trans,trans) at each position. researchgate.net
No single technique can easily resolve all possible isomers in a complex mixture. Therefore, a multi-faceted approach is often required.
Silver-Ion Chromatography (Ag+-HPLC) : This is the most effective technique for separating geometric isomers and many positional isomers. aocs.orgresearchgate.net Its ability to separate based on the spatial arrangement of double bonds is critical. For example, it can separate the cis,trans and trans,cis isomers of 10,12-octadecadienoate and resolve these from the corresponding 9,11- and 11,13-isomers. researchgate.net
Gas Chromatography (GC) : While standard GC columns may co-elute many isomers, the use of very long (e.g., >100 m) and highly polar capillary columns can significantly improve the resolution between certain critical pairs of isomers. researchgate.net
Chemical Derivatization for MS : To overcome the limitations of chromatography and standard MS in locating double bonds, chemical derivatization prior to GC-MS analysis is a definitive strategy.
Diels-Alder Adducts : Reacting the conjugated diene system with 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) forms a six-membered ring adduct. researchgate.net The fragmentation pattern of this adduct in the mass spectrometer reveals the original position of the conjugated bonds, allowing for the differentiation of positional isomers like the 10,12- from 9,11- or 11,13-isomers. researchgate.net
DMOX Derivatives : Conversion to 4,4-dimethyloxazoline (DMOX) derivatives is another established method. researchgate.net The fragmentation of the DMOX ring in the mass spectrometer produces diagnostic ions that allow for the assignment of the double bond positions along the fatty acid chain. researchgate.net
Investigating Biological Activities and Molecular Mechanisms
Anti-Inflammatory Responses
Modulation of Inflammatory Mediators (e.g., NO, PGE2)
Research into the anti-inflammatory effects of Methyl 10,12-octadecadienoate derivatives has focused on their ability to control key inflammatory molecules. Specifically, Methyl 9-Oxo-(10E,12E)-octadecadienoate, designated as FF-8 in studies, has been shown to significantly suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in murine macrophages stimulated by lipopolysaccharide (LPS). nih.govnih.gov The overproduction of NO and PGE2 is a hallmark of inflammatory conditions.
The reduction in these mediators is not arbitrary but is a direct result of the compound's influence on the expression of the enzymes responsible for their synthesis. Findings indicate that Methyl 9-Oxo-(10E,12E)-octadecadienoate downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes that produce NO and PGE2, respectively, during an inflammatory response. nih.govkoreascience.kr In addition to these mediators, the compound also led to a decrease in the secretion of inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov
Table 1: Modulation of Inflammatory Mediators by Methyl 9-Oxo-(10E,12E)-octadecadienoate
| Inflammatory Mediator | Effect | Mechanism | Source |
|---|---|---|---|
| Nitric Oxide (NO) | Suppressed secretion | Downregulation of iNOS expression | nih.govnih.gov |
| Prostaglandin E2 (PGE2) | Suppressed production | Downregulation of COX-2 expression | nih.govnih.govkoreascience.kr |
| Tumor Necrosis Factor-α (TNF-α) | Reduced secretion | Transcriptional level regulation | nih.gov |
Impact on Signaling Pathways (e.g., STAT3, NF-κB, MAPK)
To understand the molecular basis for its anti-inflammatory effects, studies have examined the impact of Methyl 9-Oxo-(10E,12E)-octadecadienoate on major inflammatory signaling pathways. The primary mechanism identified is the specific inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.govkoreascience.kr Pretreatment of macrophages with the compound markedly suppressed the LPS-induced phosphorylation of STAT3 without affecting the total protein levels of STAT3, indicating a targeted interference with its activation. nih.govnih.gov
Interestingly, the compound's action appears to be highly specific. Research demonstrates that Methyl 9-Oxo-(10E,12E)-octadecadienoate does not significantly affect the activation of other critical inflammatory pathways, including the nuclear factor κB (NF-κB) pathway. nih.govnih.gov Furthermore, its impact on the mitogen-activated protein kinase (MAPK) cascades, such as p38 and c-Jun NH2-terminal kinase (JNK), was found to be negligible. nih.govkoreascience.kr While a slight reduction in the phosphorylation of extracellular signal-regulated kinase (ERK), another MAPK component, was observed, it was not statistically significant. nih.gov This specificity suggests a targeted anti-inflammatory action rather than broad cellular inhibition.
Table 2: Impact on Inflammatory Signaling Pathways by Methyl 9-Oxo-(10E,12E)-octadecadienoate
| Signaling Pathway | Component | Effect | Source |
|---|---|---|---|
| STAT3 | STAT3 Phosphorylation | Markedly suppressed | nih.govnih.govkoreascience.kr |
| NF-κB | p65 Phosphorylation, IκBα Degradation | No significant effect | nih.gov |
| MAPK | p38 Activation | No effect | nih.govnih.gov |
| JNK Activation | No effect | nih.govnih.gov |
Enzyme Pathway Inhibition (e.g., Cyclooxygenase, Lipoxygenase)
The modulation of inflammatory mediators by this compound and its derivatives is directly linked to the inhibition of specific enzyme pathways. As established, Methyl 9-Oxo-(10E,12E)-octadecadienoate inhibits the cyclooxygenase pathway by downregulating the expression of the COX-2 enzyme, which in turn decreases the synthesis of PGE2. nih.govkoreascience.kr
In addition to the cyclooxygenase pathway, related fatty acid compounds have shown inhibitory activity against the lipoxygenase (LOX) pathway. LOX enzymes are crucial in the synthesis of other inflammatory mediators, such as leukotrienes, from fatty acids. Studies on various hydroxy and oxo derivatives of octadecadienoic acid have demonstrated their potential to inhibit soybean lipoxygenase, suggesting that this class of compounds can interfere with this inflammatory pathway. researchgate.netnih.gov For instance, (9Z,11E)-13-oxo-9,11-octadecadienoic acid, a structurally similar compound, exhibited potent inhibitory activity against lipoxygenase. researchgate.net
Antioxidant System Modulation
Radical Scavenging Activities
This compound has been identified in various natural sources, where it is associated with antioxidant activity. ekb.egpcbiochemres.comareeo.ac.ir Specifically, the isomer Methyl 10-trans,12-cis-octadecadienoate is reported to possess potent antioxidant properties that help protect cells from the oxidative damage caused by free radicals. lookchem.com
The antioxidant capacity of extracts containing this compound has been evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. pcbiochemres.comareeo.ac.ir For example, essential oil from Hibiscus sabdariffa seeds, containing Methyl 10-trans,12-cis-octadecadienoate, showed moderate antioxidant potential in a DPPH assay. pcbiochemres.com Similarly, this compound was found in winter truffles and the brown algae Padina pavonica, both of which are noted for their antioxidant activities. ekb.egareeo.ac.ir
Table 3: Radical Scavenging Activity of this compound
| Natural Source | Compound Identified | Activity Noted | Source |
|---|---|---|---|
| Padina pavonica (algae) | Methyl 10-trans,12-cis-octadecadienoate | Antioxidant | ekb.eg |
| Hibiscus sabdariffa (seed oil) | Methyl 10-trans,12-cis-octadecadienoate | Moderate DPPH radical scavenging | pcbiochemres.com |
| Tuber brumale (truffle) | Methyl 10-trans, 12-cis-octadecadienoate | Free radical scavenging | areeo.ac.ir |
Inhibition of Lipid Peroxidation
Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. The chemical structure of this compound is intrinsically linked to this process. Its precursor, linoleic acid, is a primary target for lipid peroxidation, which leads to the formation of hydroperoxy octadecadienoates (HPODEs). gsartor.orgru.nl
Due to its susceptibility to oxidation, methyl linoleate (B1235992) is frequently used as a model compound in scientific assays to study the mechanisms of lipid peroxidation and to screen the effectiveness of antioxidant compounds. smolecule.com The antioxidant and radical-scavenging properties of this compound suggest a role in mitigating this damage. lookchem.com By neutralizing the free radicals that initiate and propagate the lipid peroxidation chain, it can help inhibit this destructive process. lookchem.comahajournals.org
Table 4: List of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 9-Oxo-(10E,12E)-octadecadienoate |
| Nitric Oxide (NO) |
| Prostaglandin E2 (PGE2) |
| Tumor Necrosis Factor-α (TNF-α) |
| Interleukin-6 (IL-6) |
| (9Z,11E)-13-oxo-9,11-octadecadienoic acid |
| Methyl 10-trans,12-cis-octadecadienoate |
| (10E,12Z)-10,12-Octadecadienoic acid methyl ester |
| Methyl linoleate |
| Hydroperoxy octadecadienoates (HPODEs) |
Protection against Oxidative Stress
While the direct antioxidant capabilities of conjugated linoleic acid (CLA), the parent compound of this compound, may be limited, it is thought to stimulate the production of substances that protect cells from the damaging effects of peroxides. labclinics.com Research suggests that carotenoids and tocopherols, which are significant biological antioxidants, actively suppress oxidative stress by quenching singlet oxygen or scavenging radicals. tandfonline.com This action is crucial in mitigating the risk of several diseases. tandfonline.com However, it is noteworthy that in some contexts, particularly in obese men, the 10(E),12(Z)-octadecadienoic acid isomer has been observed to increase biomarkers for oxidative stress and inflammation, which could potentially lead to insulin (B600854) resistance. labclinics.com
Anticancer Research Perspectives
The potential of this compound in cancer research is an area of active investigation, with studies focusing on its impact on cancer cell growth and survival.
Inhibition of Cell Proliferation (in vitro models)
In vitro studies have demonstrated the anti-proliferative effects of compounds related to this compound. For instance, conjugated linoleic acid has been shown to suppress the in vitro growth of human melanoma, colorectal, and breast cancer cells. labclinics.com Extracts containing methyl 10-trans, 12-cis-octadecadienoate have exhibited dose-dependent inhibition of cell proliferation across various cancer cell lines, including HepG2 (liver), MCF-7 (breast), HCT116 (colon), and HeLa (cervical) cells. nih.goveuropeanreview.org
Below is a table summarizing the cytotoxic effects of a dichloromethane (B109758) (DCM) fraction of Alnus incana, which contains Methyl 10-trans,12-cis-octadecadienoate, on different cancer cell lines.
| Cell Line | IC₅₀ (µg/mL) of A. incana DCM fraction |
| HepG2 | 237.1 |
| MCF-7 | 184.2 |
| HCT116 | 199.4 |
| HeLa | 135.6 |
| HSF (normal) | 368.9 |
| Data sourced from a study on the anticancer activity of Alnus incana dichloromethane fraction. nih.gov |
Induction of Apoptosis (in vitro models)
The induction of apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. Research indicates that this compound and related compounds can trigger this process in cancer cells. For example, octadecadienoic acid is known to induce apoptosis in various cancer cells. cabidigitallibrary.org
In a study involving HeLa cells treated with a fraction of Alnus incana containing methyl 10-trans,12-cis-octadecadienoate, a significant increase in both early and late apoptotic cells was observed. nih.gov The percentage of early apoptotic cells rose from 0.37% in untreated cells to 14.32% in treated cells, while late apoptotic cells increased from 0.09% to 4.39%. nih.gov This suggests that the extract actively promotes apoptosis in this cervical cancer cell line.
Mechanisms of Action in Cancer Cell Lines
The anticancer effects of this compound and its related compounds appear to be mediated through various molecular pathways. Phytochemicals often exert their influence by modulating molecular pathways associated with cancer development and progression. europeanreview.org
One of the key mechanisms is the induction of apoptosis through the caspase cascade. Caspase-3 is a critical executioner caspase, and its activation is a hallmark of apoptosis. unair.ac.id Studies on extracts containing derivatives of octadecadienoic acid have shown an increase in caspase-3 levels in treated cancer cells compared to controls, indicating that the apoptotic activity is, at least in part, caspase-3 dependent. europeanreview.orgunair.ac.id
Furthermore, research on a dichloromethane fraction of Alnus incana revealed that it induces G0/G1 cell cycle arrest in HeLa cells, which significantly impedes the progression of cells through the S and G2/M phases of the cell cycle. nih.gov This arrest prevents cancer cells from dividing and proliferating.
Hepatic System Investigations
The liver is a vital organ responsible for detoxification and metabolism, making its protection from damage crucial.
Hepatoprotective Mechanisms
Some studies suggest that compounds related to this compound may possess hepatoprotective properties. dntb.gov.ua The proposed mechanism behind this protection is often linked to antioxidant and free radical scavenging activities. theabcjournal.com For instance, phytol, a compound sometimes found in extracts alongside fatty acid methyl esters, is thought to exert its hepatoprotective effects through these antioxidant actions. theabcjournal.com While direct research on the hepatoprotective mechanisms of pure this compound is limited, the antioxidant properties of related compounds provide a basis for its potential role in protecting the liver. theabcjournal.com
Metabolic Regulation and Lipid Homeostasis
The regulation of lipid metabolism is crucial for maintaining cellular and organismal homeostasis. This compound and its parent acid, trans-10,cis-12 conjugated linoleic acid (t10,c12-CLA), have been shown to exert significant influence over the enzymes and pathways governing fatty acid metabolism and lipid peroxidation.
Influence on Fatty Acid Metabolism Enzymes
This compound and its corresponding free fatty acid, t10,c12-CLA, have a notable impact on key enzymes involved in fatty acid synthesis and modification. A primary target is Fatty Acid Synthase (FAS), a crucial enzyme in the de novo synthesis of fatty acids. Research has demonstrated that the t10,c12-CLA isomer significantly suppresses the mRNA expression of hepatic FAS. scholaris.canih.gov In studies using mouse mesenchymal stem cells, t10,c12-CLA decreased the expression of FAS, an effect that was largely dependent on the presence of the nuclear receptor PPARγ. nih.gov However, even in cells with knocked-down PPARγ, the isomer still produced a slight but significant reduction in FAS expression, suggesting the involvement of additional regulatory pathways. nih.gov
Furthermore, this compound can act as a substrate for certain microbial enzymes. For instance, linoleate hydratase (CLA-HY), an enzyme found in Lactiplantibacillus plantarum, catalyzes the hydration of the (10E,12Z)-octadecadienoate double bond to produce (10S)-hydroxy-(12Z)-octadecenoate. uniprot.orgsci-hub.se This hydroxy fatty acid can be further metabolized by 10-hydroxy-cis-12-octadecenoic acid dehydrogenase (CLA-DH) into 10-oxo-cis-12-octadecenoic acid, illustrating its role as an intermediate in the microbial saturation pathway of polyunsaturated fatty acids. sci-hub.se
| Enzyme | Organism/Cell Type | Effect of this compound / t10,c12-CLA | Reference |
| Fatty Acid Synthase (FAS) | Mouse Mesenchymal Stem Cells | Decreased mRNA expression | nih.gov |
| Fatty Acid Synthase (FAS) | Hepatic cells | Suppressed mRNA expression | scholaris.ca |
| Linoleate Hydratase (CLA-HY) | Lactiplantibacillus plantarum | Substrate for hydration reaction | uniprot.orgsci-hub.se |
| 10-hydroxy-cis-12-octadecenoic acid dehydrogenase (CLA-DH) | Lactiplantibacillus plantarum | Precursor to its substrate (10-hydroxy-cis-12-octadecenoate) | sci-hub.se |
Role in Lipid Peroxidation Pathways
Lipid peroxidation is a process of oxidative degradation of lipids, which can be initiated by enzymatic or non-enzymatic mechanisms. This compound, as a derivative of a polyunsaturated fatty acid, is susceptible to peroxidation. The oxidation of methyl linoleate can result in the formation of four isomeric conjugated diene hydroperoxides. gsartor.org This process can be mediated by enzymes like lipoxygenases, which generate specific hydroperoxy octadecadienoates (HPODEs), or by free radical-mediated reactions. gsartor.org
Free radical-mediated peroxidation involves several steps, including the abstraction of a hydrogen atom, reaction with molecular oxygen to form a lipid peroxyl radical, and subsequent reactions. gsartor.org The autoxidation of conjugated linoleic acid methyl esters, including the 10,12-isomer, has been shown to produce a variety of hydroperoxides. researchgate.net In biological systems, cellular enzymes can also drive peroxidation. For example, myeloperoxidase (MPO) secreted by activated monocytes can utilize nitrite (B80452) and hydrogen peroxide to generate reactive species that initiate the peroxidation of lipids in low-density lipoprotein (LDL). ahajournals.org Products of this process include 9-hydroxy-10,12-octadecadienoate and 9-hydroperoxy-10,12-octadecadienoic acid, indicating the involvement of the linoleate backbone in these damaging oxidative pathways. ahajournals.org
Cellular Signaling and Gene Expression Regulation
The biological effects of this compound extend to the modulation of fundamental cellular processes, including signaling cascades that control cell proliferation and survival, and the regulation of gene expression profiles.
Effects on Cell Growth and Survival Pathways
The parent acid of this compound, 10(E),12(Z)-octadecadienoic acid, has been reported to possess anti-carcinogenic properties. labclinics.com In vitro studies have shown its ability to suppress the growth of various human cancer cell lines, including melanoma, colorectal, and breast cancer cells. labclinics.com Further research has indicated that treatment of cells with 10,12-CLA can impact cell proliferation. scholaris.ca Additionally, nitro-derivatives of conjugated octadecanoids have been found to inhibit cell proliferation, suggesting that metabolic products of these fatty acids can also be potent signaling molecules in growth pathways. acs.org
Modulation of Gene Expression Profiles
This compound and its parent CLA isomer can significantly alter the expression of genes involved in metabolism and cellular stress. A key target is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a master regulator of adipogenesis. The t10,c12-CLA isomer has been shown to decrease the gene expression of PPARγ in mesenchymal stem cells undergoing adipogenic differentiation. nih.gov
In studies on equine adipose-derived progenitor stem cells from horses with equine metabolic syndrome (EMS), modulating fatty acid profiles, which included changes in methyl octadecadienoate levels, led to significant shifts in gene expression. nih.gov Specifically, treatment with a PTP1B inhibitor, which influences insulin sensitivity and lipid metabolism, resulted in the downregulation of endoplasmic reticulum (ER) stress-related genes such as Chop, Perk, Atf6, Ire1, and Xbp1. nih.gov The same treatment also increased the expression of the adipogenic transcription factors C/EBPalpha and PPARγ in the EMS cells. nih.gov Furthermore, related keto-derivatives have been shown to activate PPARα, leading to enhanced fatty acid oxidation. acs.org
| Gene | Cell Type | Effect of t10,c12-CLA / Related Metabolites | Reference |
| PPARγ | Mouse Mesenchymal Stem Cells | Decreased mRNA expression | nih.gov |
| Fatty Acid Synthase (FAS) | Mouse Mesenchymal Stem Cells | Decreased mRNA expression | nih.gov |
| Chop, Perk, Atf6, Ire1, Xbp1 | Equine Adipose Stem Cells | Downregulation (indirectly, via PTP1B inhibition) | nih.gov |
| C/EBPalpha | Equine Adipose Stem Cells | Increased expression (indirectly, via PTP1B inhibition) | nih.gov |
| PPARα | Hepatocytes | Activation (by 9-oxo-ODE derivative) | acs.org |
Anti-Adipogenic Effects
One of the most widely studied effects of the t10,c12 isomer of CLA, the parent compound of this compound, is its ability to inhibit adipogenesis, the process by which precursor cells differentiate into mature fat cells (adipocytes). unicatt.italljournals.cn This effect is primarily mediated through its influence on key transcription factors that govern fat cell development. nih.gov
Research using mouse bone marrow mesenchymal stem cells demonstrated that t10,c12-CLA inhibits adipogenesis by suppressing the expression of PPARγ. nih.gov As PPARγ is a critical factor for adipocyte differentiation, its downregulation effectively halts the process. This leads to a subsequent decrease in the expression of PPARγ's target genes, such as fatty acid synthase (FAS), further contributing to the anti-adipogenic effect. nih.gov In a study involving equine adipose-derived stem cells, the normalization of fatty acid levels, including methyl octadecadienoate, through the inhibition of PTP1B was associated with improved metabolic profiles during adipogenic differentiation. nih.gov These findings underscore the role of the t10,c12 isomer as a potent modulator of fat cell development, primarily through its regulation of the PPARγ signaling pathway. nih.gov
Enzyme Inhibitory Activities (beyond inflammatory pathways)
Beyond its influence on inflammatory processes, this compound and its isomers have been investigated for their potential to inhibit other key enzymes involved in various physiological and pathological processes. Research has highlighted inhibitory activities against enzymes such as lipoxygenase, α-glucosidase, and angiotensin-converting enzyme (ACE), suggesting a broader spectrum of bioactivity for this class of compounds.
Lipoxygenase Inhibition
Research has shown that certain isomers of methyl octadecadienoate possess inhibitory activity against lipoxygenases, enzymes that play a role in the biosynthesis of leukotrienes and other lipid mediators. While not directly focused on this compound, studies on related compounds provide insight into this potential. For instance, related hydroxy-octadecadienoic acid methyl esters have demonstrated inhibitory activity toward soybean lipoxygenase at a concentration of 10 µg/ml researchgate.netnih.gov. Specifically, (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid and (9Z,11E)-13-oxo-9,11-octadecadienoic acid, which are structurally related to the subject compound, have shown potent lipoxygenase inhibitory effects researchgate.net.
α-Glucosidase and α-Amylase Inhibition
In the context of carbohydrate metabolism, certain isomers of methyl octadecadienoate have been identified in plant extracts exhibiting inhibitory effects on α-glucosidase and α-amylase, key enzymes in the digestion of carbohydrates. The inhibition of these enzymes can slow the absorption of glucose, a mechanism relevant to managing hyperglycemia.
A study on Ficus exasperata leaf extract, which contains Methyl-10-trans,12-cis-octadecadienoate, demonstrated both α-amylase and α-glucosidase inhibitory activities. While the crude methanol (B129727) extract showed an IC50 value of 164.31 μg/mL for α-amylase inhibition, the hexane (B92381) fraction had an IC50 of 35.10 μg/mL for α-glucosidase inhibition iosrjournals.org. More specifically, research on Withania coagulans fruit extract identified methyl 9,10-octadecadienoate as a component of a purified fraction that potently inhibited α-glucosidase with a non-competitive mechanism. The purified molecule exhibited an IC50 of 0.004 mg/ml and a Ki of 0.0037 mg/ml nih.gov.
Angiotensin-Converting Enzyme (ACE) Inhibition
Fractions of a methanol extract from Baobab fruit pulp, containing 9,12-octadecadienoic acid methyl ester among other compounds, have shown significant angiotensin-converting enzyme (ACE) inhibitory activity ajol.info. ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure. Two fractions demonstrated low IC50 values of 11.77±0.10 µg/ml and 11.96±0.16 µg/ml, respectively, indicating potent inhibition ajol.info. This suggests that methyl esters of octadecadienoic acid could be valuable as potential antihypertensive agents.
Enzyme Inhibition Data for Methyl Octadecadienoate Isomers and Related Extracts
This table summarizes the enzyme inhibitory activities of extracts and fractions containing isomers of Methyl octadecadienoate.
| Enzyme | Source Material/Compound | Inhibitory Activity (IC50/Concentration) | Reference |
| Soybean Lipoxygenase | (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid | Inhibition at 10 µg/ml | researchgate.net |
| Soybean Lipoxygenase | (9Z,11E)-13-oxo-9,11-octadecadienoic acid | Inhibition at 10 µg/ml | researchgate.net |
| α-Amylase | Ficus exasperata crude methanol extract | 164.31 μg/mL | iosrjournals.org |
| α-Glucosidase | Ficus exasperata hexane fraction | 35.10 μg/mL | iosrjournals.org |
| α-Glucosidase | Purified molecule from Withania coagulans | 0.004 mg/ml | nih.gov |
| Angiotensin-Converting Enzyme (ACE) | Fraction I from Baobab fruit pulp extract | 11.77±0.10 µg/ml | ajol.info |
| Angiotensin-Converting Enzyme (ACE) | Fraction III from Baobab fruit pulp extract | 11.96±0.16 µg/ml | ajol.info |
Structure Activity Relationships and Isomeric Considerations
Impact of Positional and Geometric Isomerism on Biological Activity
Methyl 10,12-octadecadienoate is one of several positional and geometric isomers of conjugated linoleic acid methyl esters. Research has consistently shown that the biological effects of these isomers are not uniform; rather, they are highly dependent on the specific location and cis/trans configuration of the double bonds. scispace.com The two most studied and biologically active isomers are the trans-10, cis-12 and the cis-9, trans-11 forms. scispace.comcsic.es
The trans-10, cis-12 isomer exhibits pronounced effects on lipid metabolism. nih.govresearchgate.net It specifically impacts adipocytes by inhibiting the activity of lipoprotein lipase (B570770) and stearoyl-CoA desaturase, which in turn reduces lipid uptake. nih.govresearchgate.net This isomer is noted for its role in re-partitioning fat to muscle and altering body composition. scispace.com Furthermore, the trans-10, cis-12 isomer influences lipid metabolism in cultured human liver cells. nih.govresearchgate.net Studies have also identified its potential antimicrobial, antioxidant, and anticancer properties. ekb.eg
In contrast, the cis-9, trans-11 isomer is reported to enhance growth and improve feed efficiency in young rodents. scispace.comnih.govresearchgate.net While both the cis-9, trans-11 and trans-10, cis-12 isomers appear to be active in inhibiting carcinogenesis in animal models, their distinct effects on body composition and growth suggest they operate through separate biochemical mechanisms. nih.govresearchgate.net Both isomers have been associated with a range of health benefits, including anticarcinogenic, antiatherogenic, and antidiabetogenic activities. scispace.comresearchgate.net
| Isomer | Reported Biological Activities | Primary Mechanisms of Action |
|---|---|---|
| trans-10, cis-12-Octadecadienoate | Reduces body fat, alters lipid metabolism, anticarcinogenic, antimicrobial, antioxidant. scispace.comnih.govekb.eg | Inhibits lipoprotein lipase and stearoyl-CoA desaturase in adipocytes. nih.govresearchgate.net |
| cis-9, trans-11-Octadecadienoate | Enhances growth, improves feed efficiency, anticarcinogenic, antiatherogenic, antidiabetogenic. scispace.comnih.govresearchgate.net | Mechanism appears distinct from the t10,c12 isomer, influencing growth pathways. nih.gov |
Stereochemical Influence on Pharmacological Effects
Stereochemistry, which refers to the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the pharmacological action of many compounds. researchgate.net For molecules with chiral centers, the different enantiomers (non-superimposable mirror images) can exhibit vastly different biological activities. researchgate.net One enantiomer may be therapeutically active, while the other could be inactive, have a different effect, or even be toxic. nih.gov
The importance of stereoisomerism is well-established in drug development, where the use of a single, more active enantiomer over a racemic mixture (an equal mix of both enantiomers) can lead to a better therapeutic profile and fewer adverse effects. mdpi.com While the biological activities of positional and geometric isomers of methyl octadecadienoate are well-documented, specific research detailing the distinct pharmacological effects of its specific enantiomers or diastereomers is less prevalent in the literature. However, based on fundamental pharmacological principles, it is highly probable that the spatial arrangement of this compound would significantly influence its interaction with biological targets like enzymes and receptors.
Functional Group Modifications and Activity Profiles
Altering the functional groups of this compound can create analogues with modified or entirely new activity profiles. The introduction, removal, or modification of groups such as hydroxyls, ketones, or changes in the carbon chain length can significantly impact the compound's biological efficacy.
For instance, the introduction of a hydroxyl group to a related octadecatrienoic acid methyl ester scaffold, creating (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, was shown to confer anti-inflammatory properties. nih.gov This hydroxylated analogue demonstrated a 43% inhibitory effect on TPA-induced inflammation in mice, an activity not observed with the unmodified linolenic acid methyl ester. nih.gov Further modifications, such as creating hydroxylated and oxo-derivatives like (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid and (9Z,11E)-13-oxo-9,11-octadecadienoic acid, resulted in even more potent anti-inflammatory activity. nih.gov
Another example of modification is altering the carbon chain length. A 19-carbon cognate of conjugated linoleic acid (conjugated nonadecadienoic acid) was found to inhibit lipoprotein lipase activity as effectively as its 18-carbon counterparts, indicating that modifications to the alkyl chain can preserve specific biological activities. nih.gov These findings underscore the principle that targeted modifications to the parent structure of this compound can be a viable strategy for modulating its pharmacological effects.
| Compound/Modification | Functional Group Change | Resulting Biological Activity |
|---|---|---|
| (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | Addition of a hydroxyl (-OH) group | Anti-inflammatory activity. nih.gov |
| (9Z,11E)-13-oxo-9,11-octadecadienoic acid | Addition of an oxo (=O) group | Potent anti-inflammatory activity. nih.gov |
| Conjugated nonadecadienoic acid (CNA) | Increase in carbon chain length (19 carbons) | Inhibition of lipoprotein lipase. nih.gov |
| Linolenic acid methyl ester | Unmodified parent compound (for comparison) | No significant anti-inflammatory activity in the cited study. nih.gov |
Metabolic Fate and Biotransformation
In vivo Metabolic Pathways (animal models)
Once ingested, Methyl 10,12-octadecadienoate, like other fatty acid esters, undergoes hydrolysis to its free fatty acid form, t10,c12-CLA, before it can be absorbed and utilized by the body. Animal studies provide insight into its subsequent metabolic fate.
In hamsters, dietary supplementation with t10,c12-CLA resulted in its incorporation into the fatty acids of adipose tissue. When hamsters were fed diets containing 0.25% t10,c12-CLA, this isomer became detectable in the perirenal adipose tissue, reaching levels of 0.55% of total fatty acids in animals on a chow diet and 0.34% in those on a high-fat/high-carbohydrate diet. nih.gov This demonstrates that the ingested ester is metabolized and deposited in body fat stores.
Studies in rats using a mixture of CLA isomers, including t10,c12-CLA, showed that these fatty acids are incorporated into various tissues. In rats refed with a CLA mixture after fasting, both c9,t11-CLA and t10,c12-CLA isomers were found in the epididymal adipose tissue. isciii.es The dietary form of CLA, whether as a free fatty acid or in a triglyceride structure, influences its metabolic handling. semanticscholar.org While most dietary CLA is in the triglyceride form, which is broken down by lipases, studies often use the free fatty acid or methyl ester forms. semanticscholar.org
Research in laying hens using dual isotopic labeling compared the metabolism of linoleic acid with its trans,trans isomer, linoelaidic acid. researchgate.net This methodology allows for the direct comparison of how different isomers are incorporated into lipids, indicating that metabolic selectivity occurs. researchgate.net Similar selective metabolism is expected for the various CLA isomers like t10,c12.
The metabolic handling of this compound also appears to influence liver lipid content. In hamster models, the t10,c12-CLA isomer was associated with an increase in liver mass and had different effects on liver triacylglycerol levels compared to the c9,t11 isomer. nih.gov
| Basal Diet | Supplement | t10,c12-CLA Content in Perirenal Adipose Tissue (% of total fatty acids) |
|---|---|---|
| Chow | None (Control) | Not Detectable |
| Chow | 0.25% t10,c12-CLA | 0.55 ± 0.27% |
| High-Fat/High-Carbohydrate | None (Control) | Not Detectable |
| High-Fat/High-Carbohydrate | 0.25% t10,c12-CLA | 0.34 ± 0.04% |
Formation of Conjugated Trienoic and Tetraenoic Isomers
A significant aspect of the biotransformation of this compound is its potential to be elongated and further desaturated, leading to the formation of conjugated fatty acids with 20 carbon atoms, including conjugated trienoic (20:3) and tetraenoic (20:4) isomers. dss.go.th This metabolic pathway is analogous to the conversion of linoleic acid to arachidonic acid. ocl-journal.org
In vivo studies in rats have demonstrated that both 9,11- and 10,12-octadecadienoate isomers can be converted into conjugated eicosatrienoic (C20:3) and eicosatetraenoic (C20:4) acids. dss.go.th This process involves the same enzymatic machinery responsible for metabolizing essential fatty acids. The pathway includes:
Δ6-Desaturation: The initial step involves the introduction of a new double bond at the 6th carbon position by the enzyme Δ6-desaturase.
Elongation: The resulting 18-carbon trienoic acid is then elongated by two carbons to form a 20-carbon conjugated trienoic acid (eicosatrienoate).
Δ5-Desaturation: A subsequent desaturation step by the enzyme Δ5-desaturase can introduce another double bond, leading to the formation of a 20-carbon conjugated tetraenoic acid (eicosatetraenoate).
The synthesis of specific conjugated trienoic acids, such as (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid and (8Z,12E,14Z)-eicosa-8,12,14-trienoic acid, has been undertaken to further study the metabolic fate of CLA isomers in animal models. nih.gov These synthetic compounds serve as standards and tracers to elucidate the precise pathways and efficiency of conversion. nih.gov
Autoxidation and Hydroperoxide Formation Pathways
This compound is susceptible to autoxidation, a non-enzymatic process involving free radicals that leads to the formation of hydroperoxides. This process is a key pathway for the degradation of polyunsaturated fatty acids. The conjugated double bond system in this compound makes it particularly prone to oxidation. nih.gov
The autoxidation of conjugated linoleic acid (CLA) methyl esters proceeds via a free-radical chain reaction. The primary products are conjugated diene monohydroperoxides. For CLA isomers, this results in the formation of new positional isomers of hydroperoxyoctadecadienoates, including the 8-, 10-, 12-, and 14-hydroperoxides. helsinki.fi
Studies on the autoxidation of methyl 10-trans,12-cis-octadecadienoate have identified several hydroperoxide products. researchgate.net The process can be summarized as follows:
Initiation: Hydrogen abstraction from one of the allylic carbons (C-9 or C-14) initiates the process.
Propagation: The resulting radical reacts with oxygen to form a peroxyl radical. This radical can then abstract a hydrogen atom from another molecule, propagating the chain reaction and forming a hydroperoxide.
Isomer Formation: Due to the delocalization of the radical across the conjugated system, oxygen can add at different positions, leading to a mixture of hydroperoxide isomers.
Research has identified ten different hydroperoxides from the autoxidation of methyl 9-cis,11-trans-octadecadienoate (B1233208) and methyl 10-trans,12-cis-octadecadienoate. researchgate.net Furthermore, the autoxidation of methyl linoleate (B1235992), a related compound, is known to produce four main hydroperoxide isomers, as well as newly identified geometric isomers with conjugated Z,Z double bonds. tandfonline.comtandfonline.com These include methyl (10Z,12Z)-9-hydroperoxy-10,12-octadecadienoate. tandfonline.comtandfonline.com The decomposition of these hydroperoxides can lead to secondary oxidation products such as oxo-octadecadienoates. capes.gov.br
| Hydroperoxide Isomer | Abbreviated Name |
|---|---|
| Methyl (9Z,11E)-13-hydroperoxy-9,11-octadecadienoate | 13-OOH (9Z,11E) |
| Methyl (9E,11E)-13-hydroperoxy-9,11-octadecadienoate | 13-OOH (9E,11E) |
| Methyl (10E,12Z)-9-hydroperoxy-10,12-octadecadienoate | 9-OOH (10E,12Z) |
| Methyl (10E,12E)-9-hydroperoxy-10,12-octadecadienoate | 9-OOH (10E,12E) |
| Methyl (9Z,11Z)-13-hydroperoxy-9,11-octadecadienoate | 13-OOH (9Z,11Z) |
| Methyl (10Z,12Z)-9-hydroperoxy-10,12-octadecadienoate | 9-OOH (10Z,12Z) |
Advanced Research Applications
Use as Analytical Reference Standards
Methyl 10,12-octadecadienoate serves as a crucial analytical reference standard, particularly in the field of gas chromatography (GC). labclinics.comwindows.net Its well-defined chemical properties and purity make it an ideal compound for the identification and quantification of fatty acid methyl esters (FAMEs) in complex mixtures. superchroma.com.twsvscr.cz
In practice, a solution of this compound of a known concentration is injected into the GC system to determine its retention time and response factor. This information is then used to identify its presence in unknown samples and to calculate its concentration. For instance, it is included in commercially available FAME mixtures, such as the Supelco 37 Component FAME Mix, which are used to calibrate and verify the performance of GC instruments for fatty acid analysis. superchroma.com.tw The ISO 12966-4:2025 standard for the gas chromatography of fatty acid methyl esters lists a mixture of C18:2 cis-9,trans-11 and cis-10,trans-12-octadecadienoate conjugated acids as a reference standard. elot.gr
Below is a table detailing the typical analytical parameters for this compound when used as a standard.
| Property | Value | Source |
| Purity (by GC) | >98% | windows.net |
| Purity (by TLC) | >98% | windows.net |
| Common Solvent | Heptane, Dichloromethane (B109758) | sigmaaldrich.com |
| Analytical Technique | Gas Chromatography (GC) | labclinics.comwindows.net |
Research Tools in Lipidomics and Metabolomics
The fields of lipidomics and metabolomics, which involve the comprehensive analysis of lipids and metabolites in biological systems, rely heavily on pure standards like this compound for accurate compound identification and quantification. amazonaws.commdpi.com In these studies, complex mixtures of lipids are extracted from biological samples and analyzed using techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.comexplorationpub.com
The presence and abundance of specific lipid molecules, including isomers of conjugated linoleic acid, can serve as biomarkers for various physiological or pathological states. For example, research has utilized this compound as a standard to profile the fatty acid composition of suet oil and to investigate the metabolomics profiles of germinated maize flours. mdpi.comexplorationpub.com These studies help in understanding the nutritional value and biochemical changes occurring in different biological materials. mdpi.comexplorationpub.com
The following table presents findings from a study that identified this compound as part of a metabolomics analysis.
| Study Focus | Sample Type | Analytical Method | Key Finding |
| Fatty Acid Profiling | Suet Oil | GC-EI-qMS | Identified 25 different fatty acids, including Methyl 10-trans,12-cis-octadecadienoate. mdpi.com |
| Metabolomics of Germinated Flour | Maize | GC-MS | Identified Methyl(Z,Z)-9,12-octadecadienoate as one of the esterified compounds. explorationpub.com |
| Integrated Metabolomics and Lipidomics | Not Specified | Not Specified | Methyl 10-trans,12-cis-octadecadienoate was identified as a feature in the analysis. figshare.com |
Contributions to Flavor Chemistry Research
The composition of fatty acids and their esters significantly influences the flavor and aroma of food products. oregonstate.edu this compound, being a component of ruminant fats, plays a role in the characteristic flavors of dairy and meat products. lookchem.commedcraveonline.com Research in flavor chemistry investigates how different fatty acids and their derivatives contribute to the sensory properties of food.
Applications in Biomaterial Science (e.g., polymer synthesis)
In the realm of biomaterial science, fatty acid derivatives are being explored as renewable resources for the synthesis of novel polymers. While direct applications of this compound in large-scale polymer production are still emerging, related compounds are actively being researched. For example, a similar compound, Methyl 10,12-tricosadiynoate, is used to synthesize polydiacetylenes, which are polymers with interesting electrical and optical properties. smolecule.com
The general principle involves utilizing the reactive sites within the fatty acid methyl ester, such as the double bonds, to initiate polymerization reactions. This can lead to the creation of bioplastics and other functional materials. The transformation of methyl linoleate (B1235992), a related compound, into its conjugated derivatives for use in the polymer industry is an area of active investigation. lookchem.com
Role in Animal Nutrition Research
For instance, studies have investigated how different forage systems and dietary supplements affect the levels of various CLA isomers in dairy cows' milk. sigmaaldrich.commdpi.com The U.S. Food and Drug Administration (FDA) has approved the use of methyl esters of conjugated linoleic acid, including the trans-10, cis-12 isomer, as a food additive in swine and early lactation dairy cow feed to be used as a source of fatty acids. ecfr.gov This research is vital for developing feeding strategies that can enhance the nutritional quality of animal products for human consumption. labclinics.com
Future Directions and Emerging Research Avenues
Elucidation of Unexplored Mechanistic Pathways
While the biological effects of conjugated linoleic acid (CLA) isomers are widely studied, the precise molecular mechanisms underpinning the actions of Methyl 10,12-octadecadienoate are not fully understood. Future research will need to focus on delineating the specific signaling pathways it modulates. It is known that different CLA isomers can have divergent metabolic effects. For instance, the trans-10, cis-12 CLA isomer has been shown to impact lipid metabolism and gene expression differently than the cis-9, trans-11 isomer. diabetesjournals.orgnih.gov The t10,c12 isomer, in particular, has been identified as the active isomer affecting lipid levels in hamsters. cambridge.org
Key areas of investigation should include its interaction with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), and its influence on transcription factors like sterol regulatory element-binding proteins (SREBPs). nih.gov Understanding how this compound affects these key regulators of lipid and glucose metabolism will be crucial. Furthermore, its role in modulating inflammatory pathways and its potential to influence cellular processes through mechanisms independent of gene transcription, such as alterations in membrane biophysics, warrant deeper investigation. nih.gov
Development of Novel Synthetic Approaches
The synthesis of specific CLA isomers with high purity is essential for detailed biological studies. Current methods for preparing this compound often involve the alkali-isomerization of methyl linoleate (B1235992), followed by purification steps like low-temperature crystallization. acs.org While effective, these methods can be refined to improve yield and purity.
Table 1: Comparison of Synthetic Approaches for Conjugated Linoleic Acid (CLA) Methyl Esters
| Method | Description | Advantages | Disadvantages |
| Chemical Synthesis | Typically involves alkali-isomerization of linoleic acid followed by purification. | Well-established, can produce large quantities. | Can result in a mixture of isomers requiring extensive purification, may use harsh chemicals. |
| Biosynthesis (Microbial Conversion) | Utilizes microorganisms like lactic acid bacteria to convert linoleic acid to CLA. mdpi.com | Mild reaction conditions, can produce single isomers, suitable for food and pharmaceutical applications. mdpi.com | Yields can be variable, requires optimization of fermentation conditions. mdpi.com |
| Enzymatic Conversion | Employs specific enzymes to catalyze the isomerization of linoleic acid. acs.org | High selectivity for specific isomers, environmentally friendly. acs.org | Enzyme cost and stability can be limiting factors. |
High-Throughput Screening for Bioactive Analogs
The development of high-throughput screening (HTS) assays is a powerful tool for discovering novel bioactive compounds. nih.gov In the context of this compound, HTS can be employed to screen libraries of fatty acid analogs and mimetics to identify molecules with enhanced or novel biological activities. nih.gov Such screening libraries can contain a diverse range of fatty acids and their derivatives. bertin-bioreagent.com
Future efforts in this area will likely involve the design and synthesis of focused libraries of compounds structurally related to this compound. These analogs can then be screened in various biological assays, such as those measuring fatty acid uptake, to identify potential inhibitors or modulators of lipid metabolism. nih.govresearchgate.net Spectrophotometric methods can be adapted for rapid, high-throughput analysis of CLA production and modification, facilitating the screening of large numbers of bacterial cultures or enzymatic reactions. nih.govnih.gov
Integration with Systems Biology Approaches
Systems biology offers a holistic approach to understanding the complex interactions of molecules within a biological system. Integrating 'multi-omics' data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the effects of this compound.
Metabolomic profiling, in particular, can reveal changes in metabolic pathways in response to this compound. By analyzing the global metabolite profile in cells or tissues treated with this compound, researchers can identify key metabolic nodes and pathways that are affected. This approach can help to uncover previously unknown mechanisms of action and identify potential biomarkers of its effects. Future research will likely focus on applying these systems-level analyses to better understand the isomer-specific effects of CLAs and their impact on health and disease.
Role in Environmental and Agricultural Science Research
The biological activities of this compound and related fatty acid methyl esters suggest potential applications in environmental and agricultural sciences. For instance, various fatty acid methyl esters have demonstrated antimicrobial and insecticidal properties. nih.govgoogle.com
Future research could explore the potential of this compound as a natural alternative to synthetic pesticides. Studies have shown that plant-derived oils and their constituent fatty acid esters can be effective against agricultural pests. ekb.eg Investigating the specific effects of this compound on key agricultural pests and plant pathogens could lead to the development of novel, biodegradable crop protection agents. Furthermore, its role as a potential plant growth regulator could be another avenue of investigation, exploring its effects on plant development and stress responses. nih.gov
Table 2: Identified Bioactive Compounds in a Study of Herbaceous Wild Grass Seeds
| Compound | Retention Time (min) | Concentration (%) | Molecular Formula | Molecular Weight |
| Methyl 10-trans,12-cis-octadecadienoate | 14.491 | 10.195 | C19H34O2 | 294.472 |
| 9-Octadecenoic acid (Z)-, methyl ester | 14.537 | 24.073 | C19H36O2 | 296.4879 |
| 1,2-15,16-Diepoxyhexadecane | 14.634 | 1.232 | C16H30O2 | 254.4100 |
| Methyl stearate | 14.720 | 4.437 | C19H38O2 | 298.5038 |
| Data from a study investigating bioactive constituents in the seeds of three herbaceous wild grasses. questjournals.org |
Q & A
Q. What are the recommended methods for synthesizing Methyl 10,12-octadecadienoate, and how can reaction efficiency be optimized?
this compound is typically synthesized via esterification of 10,12-octadecadienoic acid with methanol under acid catalysis. Key parameters include:
- Catalyst selection : Sulfuric acid or HCl in methanol are common .
- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .
- Purity assessment : Post-synthesis purification via column chromatography (e.g., silica gel with hexane:ethyl acetate) ensures >98% purity, as verified by GC-MS .
Q. How should this compound be stored to maintain stability, and what degradation markers should be monitored?
Q. What analytical techniques are most reliable for identifying and quantifying this compound in complex matrices?
- GC-MS : Provides high sensitivity for quantifying methyl esters; use a polar column (e.g., DB-WAX) to resolve co-eluting isomers .
- IR spectroscopy : Characteristic peaks at 1740 cm⁻¹ (ester C=O) and 980 cm⁻¹ (conjugated diene) confirm structure .
- NMR : ¹H-NMR distinguishes E/Z isomerism via coupling constants (e.g., 10E,12Z vs. 9Z,11E isomers) .
Q. How can researchers validate the purity of commercially sourced this compound?
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Solubility : Miscible in ethanol, methanol, and hexane; insoluble in water .
- Experimental considerations : For cell-based studies, dissolve in ethanol (≤0.1% v/v) to avoid solvent toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between this compound isomers?
- Isomer-specific assays : Use chiral HPLC to separate 10E,12Z and 9Z,11E isomers before testing .
- Bioactivity validation : Compare dose-response curves in in vitro models (e.g., anticancer assays using MTT) to identify structure-activity relationships .
- Meta-analysis : Cross-reference data from multiple studies using platforms like Mendeley to account for batch-to-batch variability .
Q. What experimental designs are optimal for studying the anticancer potential of this compound?
- In vitro models : Use human cancer cell lines (e.g., MCF-7, HepG2) with controls (e.g., normal fibroblasts) .
- Dosage optimization : Test 1–100 µM ranges, monitoring apoptosis (Annexin V/PI) and ROS generation .
- Mechanistic studies : Combine transcriptomics (RNA-seq) and lipidomics (LC-MS) to map pathways like PPAR-γ modulation .
Q. How can researchers address discrepancies in spectral data (e.g., NMR, IR) for this compound across studies?
- Standardized protocols : Adopt ICH M10 guidelines for spectral acquisition (e.g., 500 MHz NMR, 4 cm⁻¹ IR resolution) .
- Data repositories : Upload raw spectra to platforms like NIST Chemistry WebBook for cross-validation .
- Isomer contamination checks : Reanalyze samples for trace isomers (e.g., 9E,11E) that may alter spectral profiles .
Q. What strategies improve the reproducibility of this compound in metabolic studies?
Q. How can computational modeling enhance the study of this compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
